molecular formula C17H16F6N2 B052167 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane CAS No. 116325-74-7

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane

Cat. No. B052167
CAS RN: 116325-74-7
M. Wt: 362.31 g/mol
InChI Key: HJSYPLCSZPEDCQ-UHFFFAOYSA-N
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Description

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane, also known as 5,5’- (Hexafluoroisopropylidene)di-o-toluidine, is a chemical compound with the molecular formula C17H16F6N2 . It is a crystalline powder with a pale yellow to red color . The compound has a molecular weight of 362.31 g/mol .


Synthesis Analysis

The synthesis of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane involves a low-temperature solution polycondensation procedure . This process includes the preparation of poly (amic acid) (PAA) followed by chemical imidization .


Molecular Structure Analysis

The molecular structure of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane is represented by the linear formula (CF3)2C[C6H3(CH3)NH2]2 . The InChI key of the compound is HJSYPLCSZPEDCQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is involved in the synthesis of polyhydroxyamide copolymers (F-PHAs) through a low-temperature solution polycondensation process . The synthesized PI was analyzed with respect to their molecular weights, chemical structures, and solubility through GPC, FTIR, XRD, and solubility tests respectively .


Physical And Chemical Properties Analysis

The compound has a melting point of 112-115 °C . The predicted boiling point is 377.4±42.0 °C, and the predicted density is 1.329±0.06 g/cm3 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Fluorinated Polyimides

This compound is used in the synthesis of organosoluble and light-colored fluorinated polyimides . A new trifluoromethyl-substituted diamine monomer was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . The resulting polyimides showed good solubility and lower color intensity, dielectric constant, and moisture absorption .

Production of High-Strength Fibers

The compound is used in the production of high-strength fibers . These fibers have strengths at yield of 94–119 MPa, tensile strengths of 90–118 MPa, elongations to break of 10–16%, and initial moduli of 2.0–2.4 GPa .

Synthesis of Soluble Polyimide Copolymers

The compound is used in the synthesis of soluble polyimide copolymers for improved solubility in organic solvents . A soluble polyimide copolymer, 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (Bis-ap-af), a diamine containing hydroxyl groups, was incorporated into the above-mentioned PI via chemical and thermal imidization .

Preparation of Nano-sized Aromatic Polyamide Particles

The compound is used in the preparation of nano-sized aromatic polyamide particles with trifluoromethyl and amino groups . The diameters of these particles range between 150 to 320 nm .

Development of High-Temperature Plastics

The compound is used in the development of high-temperature plastics . These plastics are extensively utilized in various fields due to their outstanding thermal, mechanical, and chemical properties .

Mechanism of Action

The specific mechanism of action for 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane is not explicitly mentioned in the available resources .

Safety and Hazards

The compound is classified as an irritant, with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .

Future Directions

The compound is used in the synthesis of high-performance polymers . Further broad applications are expected to be made with functional polymers, thus R&D in this field is highly promising .

properties

IUPAC Name

5-[2-(3-amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2/c1-9-3-5-11(7-13(9)24)15(16(18,19)20,17(21,22)23)12-6-4-10(2)14(25)8-12/h3-8H,24-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSYPLCSZPEDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)N)(C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922009
Record name 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(6-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane

CAS RN

116325-74-7
Record name 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(6-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (BAMF) in polyimide synthesis?

A1: The research highlights the use of BAMF alongside other diamines in reaction with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to produce a series of polyimides. The resulting polyimide films exhibited desirable properties such as colorless transparency [, ] and varying degrees of flexibility as indicated by their coefficient of thermal expansion (CTE) values [, ]. This suggests that BAMF, when incorporated into the polyimide backbone, contributes to the optical clarity and tunable thermo-mechanical properties of the final material.

Q2: How does the structure of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (BAMF) influence the properties of the final polyimide?

A2: While the studies don't directly compare the performance of BAMF-derived polyimides to those synthesized with other diamines, we can infer some structure-property relationships. The presence of the hexafluoropropane group in BAMF is likely to enhance the polymer's solubility in organic solvents, facilitating the film fabrication process [, ]. Additionally, the methyl groups on the phenyl rings could influence chain packing and intermolecular interactions within the polyimide, ultimately affecting its thermal and mechanical characteristics. Further investigation is needed to fully elucidate the specific contributions of BAMF's structure on the final polyimide properties.

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